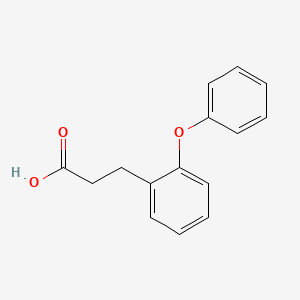

Acide 3-(2-phénoxyphényl)propanoïque

Vue d'ensemble

Description

3-(2-Phenoxyphenyl)propanoic acid, also known as 2-hydroxy-3-phenoxypropanoic acid, is an organic compound commonly used in scientific research due to its wide range of applications. It is a white, crystalline solid with a molecular weight of 160.2 g/mol and a melting point of 79-81°C. This compound is a derivative of phenoxyacetic acid and is used in various fields such as biochemical and physiological research, organic synthesis, and drug development.

Applications De Recherche Scientifique

Gestion de la Douleur

Le fenoprofène est largement utilisé dans la gestion de la douleur légère à modérée. Il agit en inhibant la synthèse des prostaglandines, qui sont des composés impliqués dans la médiation de la douleur et de l'inflammation. La forme dihydratée du sel de calcium du fenoprofène est particulièrement efficace dans ce rôle .

Applications Anti-inflammatoires

En tant qu'anti-inflammatoire non stéroïdien (AINS), le fenoprofène est utilisé pour réduire l'inflammation. Il est bénéfique pour des affections comme l'arthrite, où il aide à soulager les symptômes tels que le gonflement, la raideur et la douleur articulaire .

Effets Antipyrétiques

Le fenoprofène a des propriétés antipyrétiques, ce qui signifie qu'il peut réduire la fièvre. Il agit sur l'hypothalamus pour abaisser la température corporelle, apportant un soulagement pendant les états fébriles sans affecter la température corporelle normale lorsque la fièvre n'est pas présente .

Recherche Cardiovasculaire

En recherche cardiovasculaire, le rôle du fenoprofène en tant qu'agent anti-plaquettaire est intéressant. Il peut aider à comprendre les mécanismes de formation des caillots et peut contribuer au développement de traitements pour les maladies thrombotiques .

Recherche Gastro-intestinale

Le fenoprofène est pharmacologiquement similaire à l'aspirine, mais il est connu pour provoquer moins de saignements gastro-intestinaux. Cela en fait un sujet de recherche pour développer des AINS plus sûrs et doux pour le tube digestif .

Activité Pharmacologique dans le Diabète

Les dérivés de l'acide 3-phénoxybenzoïque, tels que le 2-cyanoprop-2-yl 3-phénoxybenzoate, ont été trouvés pour présenter une activité agoniste du récepteur activé par les proliférateurs de peroxysomes γ. Ils peuvent activer la glucokinase et inhiber la glycation des protéines, ce qui en fait des cibles potentielles pour la recherche sur le traitement du diabète .

Identification d'Allergines Médicamenteuses

Le fenoprofène peut agir comme un allergène médicamenteux, déclenchant des réactions allergiques. L'étude de ses propriétés allergènes peut conduire à une meilleure compréhension et à la prévention des réponses allergiques induites par les médicaments .

Techniques de Synthèse et de Séparation

Le composé et ses intermédiaires sont utilisés pour affiner les techniques de synthèse et de séparation, telles que la chromatographie sur couche mince (CCM). Cela a des implications pour l'industrie pharmaceutique dans le contrôle de la qualité et le développement des médicaments .

Safety and Hazards

Mécanisme D'action

Target of Action

3-(2-Phenoxyphenyl)propanoic acid, also known as fenoprofen, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation, pain, and fever.

Mode of Action

Fenoprofen inhibits the activity of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins . By decreasing prostaglandin production, fenoprofen effectively reduces inflammation, alleviates pain, and lowers fever. This inhibition is achieved through competitive binding to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins.

Biochemical Pathways

The primary biochemical pathway affected by fenoprofen is the arachidonic acid pathway . By inhibiting COX enzymes, fenoprofen disrupts the conversion of arachidonic acid into prostaglandins and thromboxanes. This disruption leads to decreased inflammation and pain. Additionally, fenoprofen’s action on melanocortin receptors enhances ERK1/2 activation, which can influence various cellular processes .

Pharmacokinetics

Fenoprofen exhibits the following pharmacokinetic properties:

These properties ensure that fenoprofen has a relatively quick onset of action and a moderate duration of effect, making it effective for managing acute pain and inflammation.

Result of Action

At the molecular level, fenoprofen’s inhibition of COX enzymes leads to a decrease in prostaglandin levels , resulting in reduced inflammation, pain, and fever . At the cellular level, this reduction in prostaglandins can lead to decreased vascular permeability, lessened leukocyte infiltration, and overall diminished inflammatory response.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence fenoprofen’s stability and efficacy . For instance, acidic environments can enhance the drug’s absorption, while extreme temperatures may affect its stability. Additionally, the presence of other medications that compete for the same metabolic pathways can alter fenoprofen’s bioavailability and effectiveness.

Analyse Biochimique

Biochemical Properties

3-(2-Phenoxyphenyl)propanoic Acid plays a crucial role in biochemical reactions, particularly as an allosteric enhancer for melanocortin receptors . It increases ERK1/2 activation, which is involved in various cellular processes, including cell proliferation and differentiation . The compound interacts with enzymes such as cyclooxygenase (COX), inhibiting both COX-1 and COX-2, which are key enzymes in the inflammatory pathway . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Cellular Effects

3-(2-Phenoxyphenyl)propanoic Acid influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting cyclooxygenase enzymes, leading to decreased prostaglandin synthesis . This inhibition impacts gene expression related to inflammation and pain. Additionally, the compound modulates cellular metabolism by affecting the activity of enzymes involved in the inflammatory response . These effects contribute to its anti-inflammatory and analgesic properties.

Molecular Mechanism

The molecular mechanism of 3-(2-Phenoxyphenyl)propanoic Acid involves its binding interactions with cyclooxygenase enzymes. By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Furthermore, 3-(2-Phenoxyphenyl)propanoic Acid acts as an allosteric enhancer for melanocortin receptors, increasing ERK1/2 activation and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Phenoxyphenyl)propanoic Acid change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over extended periods, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of 3-(2-Phenoxyphenyl)propanoic Acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can lead to toxic effects such as gastrointestinal bleeding and renal impairment . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

3-(2-Phenoxyphenyl)propanoic Acid is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . The compound undergoes hepatic metabolism, resulting in the formation of various metabolites that are excreted via the kidneys . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, 3-(2-Phenoxyphenyl)propanoic Acid is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively . This distribution is crucial for its therapeutic action and overall effectiveness.

Subcellular Localization

The subcellular localization of 3-(2-Phenoxyphenyl)propanoic Acid is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and other biomolecules involved in the inflammatory response . This localization is essential for its anti-inflammatory and analgesic effects.

Propriétés

IUPAC Name |

3-(2-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZITUPTGXSTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377447 | |

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40492-92-0 | |

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

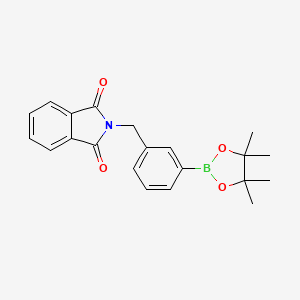

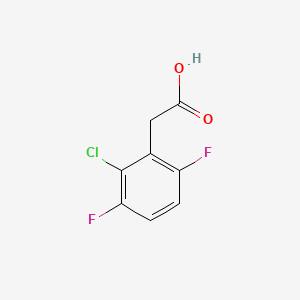

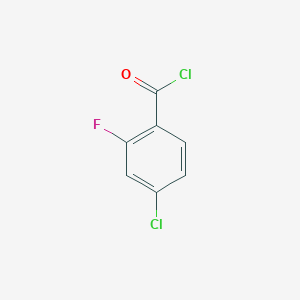

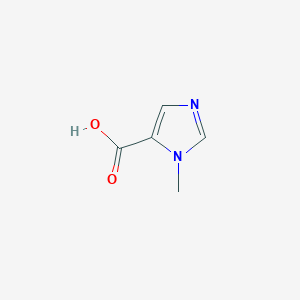

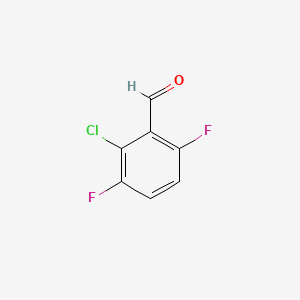

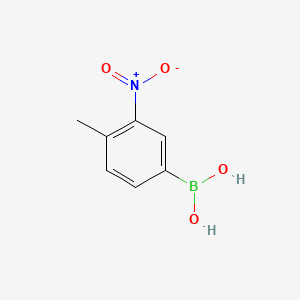

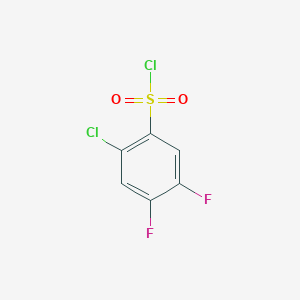

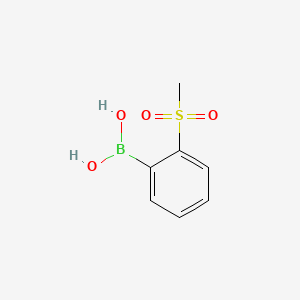

Synthesis routes and methods

Procedure details

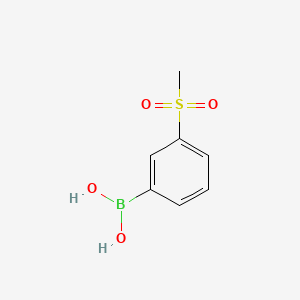

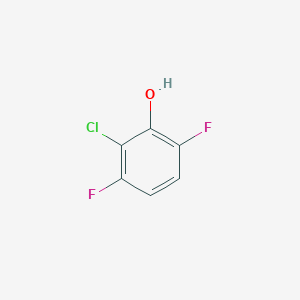

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)